molecular formula C6H12O3 B1208773 5-Hydroxyhexanoic acid CAS No. 44843-89-2

5-Hydroxyhexanoic acid

Cat. No. B1208773
CAS RN: 44843-89-2
M. Wt: 132.16 g/mol
InChI Key: YDCRNMJQROAWFT-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 5-Hydroxyhexanoic acid and its derivatives can be achieved through biochemical approaches. For instance, ethyl 5-oxo-hexanoate and 5-oxo-hexanenitrile can be reduced to their corresponding (S)-alcohols, ethyl (S)-5-hydroxyhexanoate, and 5-(S)-hydroxyhexanenitrile, with high yield and enantiomeric excess using Pichia methanolica. This method highlights the potential of microbial and enzymatic processes in synthesizing complex organic compounds with high specificity (Nanduri et al., 2001).

Molecular Structure Analysis

The molecular structure of 5-Hydroxyhexanoic acid contributes to its biochemical and physical properties. While specific structural analyses of 5-Hydroxyhexanoic acid were not directly found, related studies on hydroxamic acids and other hexanoic acid derivatives emphasize the importance of molecular configuration and stereochemistry in understanding their biochemical roles and reactivity (Smith & Raymond, 1980).

Chemical Reactions and Properties

5-Hydroxyhexanoic acid undergoes various chemical reactions, reflecting its chemical properties. For example, its synthesis from hex-4-enoic acid suggests a pathway involving omega-1 oxidation. This process underscores its role as a metabolic product and its potential involvement in metabolic disorders (Chalmers & Lawson, 1979).

Physical Properties Analysis

The physical properties of 5-Hydroxyhexanoic acid, such as solubility, melting point, and boiling point, are crucial for its application in synthesis and formulation. Although specific details on these properties were not highlighted, they are fundamental for understanding its behavior in biological systems and industrial processes.

Chemical Properties Analysis

The chemical properties of 5-Hydroxyhexanoic acid, including reactivity with other compounds, acidity, and stability, play a significant role in its biological functions and industrial applications. Its identification in metabolic pathways, as well as its synthesis through enzymatic and chemical methods, provides insight into its versatile chemical nature (Chalmers & Lawson, 1979); (Nanduri et al., 2001).

Scientific Research Applications

Metabolic Studies and Disease Analysis

  • Urinary Metabolite Analysis in Dicarboxylic Aciduria : 5-Hydroxyhexanoic acid has been identified as a urinary metabolite in patients with non-ketotic dicarboxylic aciduria, suggesting its role as a degradation product of fatty acids (Kamerling et al., 1982).
  • Reye's-like Syndrome in Infants : In twin male infant siblings with Reye's-like syndrome, significant excretion of 5-hydroxyhexanoic acid was identified, indicating its potential as a biomarker for certain metabolic disorders (Chalmers & Lawson, 1979).

Biochemical Synthesis and Analysis

  • Antidyslipidemic and Antioxidant Properties : An unusual amino acid, 2-amino-5-hydroxyhexanoic acid, isolated from Crotalaria juncea seeds, displayed lipid-lowering and antioxidant activities in both in vivo and in vitro experiments (Prasad et al., 2013).
  • Synthesis of Ethyl 5-(S)-Hydroxyhexanoate : Biochemical approaches for the synthesis of ethyl 5-(S)-hydroxyhexanoate, a compound derived from 5-hydroxyhexanoic acid, have been explored, showcasing its potential in organic synthesis (Nanduri et al., 2001).

Protein Oxidation Studies

  • Marker for Protein Oxidation : Oxidized lysine residues resulting in derivatives like 3-hydroxylysine, closely related to 5-hydroxyhexanoic acid, have been identified as sensitive markers for studying radical-induced protein oxidation (Morin et al., 1998).

Biotechnological Applications

  • Polyhydroxyalkanoates Synthesis : Research on bacteria like Acidovorax sp. CHX100 Δ6HX highlighted the microbial production of ω-hydroxycarboxylic acids, including 6-hydroxyhexanoic acid, for biodegradable polyester polymers (Salamanca et al., 2020).
  • Nerve Cell Differentiation in Biomaterials : The use of terpolyesters of 3-hydroxyalkanoates, including 3-hydroxyhexanoate, has been studied for their role in differentiating human bone marrow mesenchymal stem cells into nerve cells, relevant in nerve tissue engineering (Wang et al., 2010).

Future Directions

Future related to biocatalysis will focus on unexplored novel areas like development of artificial metallo-enzymes, non-natural reactions catalysed by enzymes, biocatalytic cascades, enzyme-catalysed protein conjugations, metabolic pathways for chemical biosynthesis and computations related to .

properties

IUPAC Name

5-hydroxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O3/c1-5(7)3-2-4-6(8)9/h5,7H,2-4H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDCRNMJQROAWFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10866119
Record name 5-Hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 5-Hydroxyhexanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

5-Hydroxyhexanoic acid

CAS RN

44843-89-2
Record name 5-Hydroxyhexanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=44843-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Hydroxyhexanoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044843892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5-Hydroxyhexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10866119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Hydroxyhexanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0000525
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
479
Citations
HE Valentin, A Schönebaum, A Steinbüchel - Applied microbiology and …, 1996 - Springer
… of Thiocapsa pfennigii exhibiting an unusual substrate specificity at a high level was incubated in two-stage batch or fed-batch accumulation experiments with 5-hydroxyhexanoic acid (…
Number of citations: 39 link.springer.com
X Tang, J You, D Liu, M Xia, L He, H Liu - Kidney and Blood Pressure …, 2019 - karger.com
… acid, adipic acid, 5-hydroxyhexanoic acid, and L-tryptophan … the cases, only 5-hydroxyhexanoic acid remained statistically … and shown that 5-hydroxyhexanoic acid can be used as a …
Number of citations: 17 karger.com
WH Pirkle, PE Adams - The Journal of Organic Chemistry, 1978 - ACS Publications
… synthetic approach to enantiomerically pure-substituted-lactones or¿-substituted¿-lactones, we describe the synthesis of all four stereoisomers of 2-methyl-5-hydroxyhexanoic acid …
Number of citations: 61 pubs.acs.org
JP Kamerling, M Duran, L Bruinvis, D Ketting… - Clinica chimica acta, 1982 - Elsevier
… is available on the mode of formation of 5-hydroxyhexanoic acid in humans. Knowledge of the absolute configuration … methyl ester derivative of Ix-5-hydroxyhexanoic acid. …
Number of citations: 7 www.sciencedirect.com
J Prasad, VK Singh, A Shrivastava, U Chaturvedi… - Phytomedicine, 2013 - Elsevier
… unusual amino acid, ie 2-amino-5-hydroxyhexanoic acid (1) from the seeds of Crotalaria juncea. The 2-amino-5-hydroxyhexanoic acid (1) showed dose dependent lipid lowering activity …
Number of citations: 11 www.sciencedirect.com
RA Chalmers, AM Lawson - Biomedical Mass Spectrometry, 1979 - Wiley Online Library
… This paper reports the identification of 5-hydroxyhexanoic acid, a previously unreported urinary organic acid, in the urine of both Harrow patients, that may indicate the underlying bio…
Number of citations: 21 onlinelibrary.wiley.com
T Sheradsky, ER Silcoff - Molecules, 1998 - mdpi.com
The title compound was synthesized from sorbic acid by an eight step sequence. The key step was the stereospecific intramolecular Diels-Alder reaction of the acylnitroso derivative of N…
Number of citations: 11 www.mdpi.com
AM LAWSON, RA CHALMERS - 1978 - portlandpress.com
… the acid to be 5hydroxyhexanoic acid. The occurrence of 5-hydroxyhexanoic acid in the urine … The metabolic precursor of 5-hydroxyhexanoic acid could be hex-4-enoyl-CoA (Scheme l), …
Number of citations: 6 portlandpress.com
JW Wheeler, SL Evans, MS Blum, HHV Velthius… - Tetrahedron …, 1976 - Elsevier
… methyl-5-hydroxyhexanoic acid lactone as the major constituent of this pheromonal blend. Methylene chloride extracts of excised mandibular glands were examined by combined gas …
Number of citations: 35 www.sciencedirect.com
MJ Wu, JY Yeh - Organic preparations and procedures …, 1994 - Taylor & Francis
… ), 5( R,S)-2-methyl-5-hydroxyhexanoic acid lactone (1) that includes our recently developed … The scheme below outlines our synthesis of 2(R), S(R,S)-2-rnethyl-5-hydroxyhexanoic acid …
Number of citations: 6 www.tandfonline.com

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